N'-aminopyridine-3-carboximidamide;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of N’-aminopyridine-3-carboximidamide;hydrochloride involves several steps. One common method includes the reaction of pyridine-3-carboximidamide with an amine under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
N’-aminopyridine-3-carboximidamide;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can lead to the formation of various substituted products .
Scientific Research Applications
N’-aminopyridine-3-carboximidamide;hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in studies involving enzyme inhibition and protein interactions. Additionally, it is used in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N’-aminopyridine-3-carboximidamide;hydrochloride involves its interaction with specific molecular targets and pathways . This compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N’-aminopyridine-3-carboximidamide;hydrochloride can be compared with other similar compounds, such as imidazo[1,2-a]pyridines . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. The uniqueness of N’-aminopyridine-3-carboximidamide;hydrochloride lies in its specific functional groups and the resulting chemical behavior, which can be leveraged for targeted applications in research and industry .
Biological Activity
N'-aminopyridine-3-carboximidamide;hydrochloride is a compound of significant interest in biological and pharmacological research, particularly due to its potential neuroprotective properties. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H9ClN4O and a molecular weight of 172.61 g/mol. It is classified as a carboximidamide, which indicates that it is derived from carboxylic acids where the hydroxyl group is replaced by an imino group. The hydrochloride form enhances its solubility, making it suitable for various biological applications.
Research suggests that this compound exhibits significant biological activity primarily through its interaction with neuronal systems. Key mechanisms include:
- Nitric Oxide Synthase (NOS) Modulation : The compound may influence nitric oxide synthase activity, which plays a crucial role in neuronal survival and function. Inhibition of specific NOS isoforms, particularly neuronal nitric oxide synthase (nNOS), has been linked to neuroprotective effects in various models of neurodegenerative diseases .
- Neuroprotection : In vitro and in vivo studies indicate that this compound can protect neurons from damage, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and multiple sclerosis .
Biological Activity Data
The following table summarizes key bioactivity data related to this compound:
Activity Type | Assay Method | IC50 Value (µM) | Target |
---|---|---|---|
nNOS Inhibition | Hemoglobin capture assay | 0.41 - 2.6 | Neuronal Nitric Oxide Synthase |
Neuroprotection | In vitro neuronal cultures | Not specified | Neurons in culture |
Anti-inflammatory effects | In vivo rat models | Not specified | General inflammation markers |
The compound's selectivity for nNOS over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS) has been noted, which is critical for minimizing side effects associated with broader NOS inhibition .
Case Studies
- Neuroprotective Effects in Animal Models : A study evaluated the effects of this compound on rat models subjected to neurotoxic agents. Results indicated a significant reduction in neuronal cell death and improved behavioral outcomes compared to control groups.
- In Vitro Studies on Neuronal Cultures : Another study utilized cultured neurons treated with various concentrations of the compound, demonstrating dose-dependent neuroprotection against oxidative stress-induced apoptosis. The findings suggest that the compound activates survival signaling pathways while inhibiting pro-apoptotic factors.
Comparative Analysis
To contextualize the unique properties of this compound, the following table compares it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N'-aminopyridine-3-carboximidamide | C7H9ClN4O | Selective nNOS inhibition, neuroprotective properties |
3-Aminopyridine | C5H7N | Basic structure with potential neuroactive properties |
Nicotinic acid | C6H5NO2 | Involved in neurotransmission but lacks specific nNOS activity |
This compound stands out due to its specific neuroprotective properties and potential role in modulating nitric oxide pathways, which are less pronounced in other similar compounds.
Properties
IUPAC Name |
N'-aminopyridine-3-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.ClH/c7-6(10-8)5-2-1-3-9-4-5;/h1-4H,8H2,(H2,7,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMIUHAFAUQOBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NN)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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